molecular formula C30H60O B1230368 Triacontanal CAS No. 22725-63-9

Triacontanal

Cat. No.: B1230368
CAS No.: 22725-63-9
M. Wt: 436.8 g/mol
InChI Key: CGNVIRPGBUXJES-UHFFFAOYSA-N
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Description

Definition and Chemical Classification

Triacontanal (CAS: 22725-63-9) is a long-chain fatty aldehyde with the molecular formula C₃₀H₆₀O and a molecular weight of 436.8 g/mol . Structurally, it consists of a 30-carbon saturated hydrocarbon chain terminating in an aldehyde functional group (-CHO). Its IUPAC name is This compound , and it belongs to the class of fatty aldehydes , which are characterized by aliphatic chains of 12 or more carbon atoms.

Key structural features include:

  • A linear, unbranched carbon backbone.
  • A terminal aldehyde group responsible for its reactivity.
  • High hydrophobicity due to the long hydrocarbon chain.

This compound is the oxidation product of triacontanol (C₃₀H₆₂O), a corresponding primary alcohol. Its chemical properties align with those of saturated aldehydes, including participation in condensation and redox reactions.

Historical Discovery and Research Timeline

The study of this compound is intertwined with advancements in lipid chemistry:

  • 1933 : First isolation from alfalfa (Medicago sativa) wax during investigations into plant cuticular components.
  • 1977 : Ries et al. identified triacontanol (the reduced form of this compound) as a plant growth regulator, sparking interest in its aldehyde counterpart.
  • 1980s : Synthetic routes for triacontanol and this compound were developed, enabling broader biochemical studies.
  • 2010s–2020s : Advances in chromatography and mass spectrometry clarified its distribution in plants and role in stress responses.

Recent research (e.g., 2022 studies on hot pepper plants) has highlighted this compound’s potential in mitigating oxidative stress.

Natural Occurrence and Distribution

This compound occurs naturally in diverse biological systems:

Source Context Abundance References
Plant cuticular waxes Solanum tuberosum, Picea glauca Minor component
Beeswax Secretions from honeybee (Apis mellifera) glands Trace amounts
Marine diatoms Lipid peroxidation products Variable
Wheat leaves Epicuticular wax 3–4% of total wax

Its presence in cuticular waxes suggests a role in reducing water loss and UV protection. In marine ecosystems, this compound may arise from lipoxygenase-mediated degradation of polyunsaturated fatty acids.

Relationship to Triacontanol and Other Long-Chain Fatty Aldehydes

This compound is metabolically and structurally linked to other long-chain lipids:

  • Triacontanol :

    • The corresponding primary alcohol (C₃₀H₆₂O).
    • Converted to this compound via enzymatic oxidation.
    • Both compounds enhance photosynthesis and nutrient uptake in plants, though triacontanol is more extensively studied.
  • Other Fatty Aldehydes :

    • Hexadecanal (C₁₆H₃₂O) : A precursor in cyanobacterial alkane biosynthesis.
    • Tetracosanal (C₂₄H₄₈O) : Found in conifer waxes, with shorter chains enabling higher mobility.
  • Metabolic Pathways :

    • In cyanobacteria, fatty aldehydes like this compound serve as intermediates for biofuels (e.g., alkanes, wax esters).
    • Aldehyde dehydrogenases (e.g., AldE) oxidize fatty aldehydes to carboxylic acids, influencing lipid homeostasis.

Table 1 compares key long-chain aldehydes:

Compound Chain Length Natural Source Biological Role
This compound C30 Plant cuticles Stress response, wax synthesis
Hexadecanal C16 Cyanobacteria Biofuel precursor
Tetracosanal C24 Conifer wax Water retention

Properties

CAS No.

22725-63-9

Molecular Formula

C30H60O

Molecular Weight

436.8 g/mol

IUPAC Name

triacontanal

InChI

InChI=1S/C30H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h30H,2-29H2,1H3

InChI Key

CGNVIRPGBUXJES-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O

Other CAS No.

22725-63-9

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

1.1 Plant Growth Regulation

Triacontanal has been identified as a potent plant growth regulator. Research indicates that it enhances various physiological processes in plants, including:

  • Photosynthesis : this compound application has been shown to increase the net photosynthesis rate in crops such as rice and tomatoes. For instance, a study demonstrated that foliar application of this compound significantly boosted the chlorophyll content and dry weight of rice seedlings, indicating improved photosynthetic efficiency .
  • Stress Resistance : this compound also plays a crucial role in enhancing plant resilience against abiotic stressors like salinity. Studies have reported that this compound-treated plants exhibited improved growth and physiological responses under salt stress conditions, maintaining higher photosynthetic rates and reducing oxidative damage .
  • Yield Improvement : In tomato cultivation, this compound application led to a 28% increase in total fruit yield while promoting earlier blooming without adversely affecting plant height or internode number .

Data Table: Effects of this compound on Plant Growth Parameters

ParameterControl (Untreated)This compound Treated
Dry Weight (g)15.018.5
Chlorophyll Content (mg/g)0.450.60
Photosynthesis Rate (µmol CO2 m^-2 s^-1)20.025.5
Total Yield (kg/plant)3.54.5

Biochemical Applications

2.1 Secondary Metabolite Production

This compound has been reported to influence the biosynthesis of secondary metabolites in plants, which are crucial for their defense mechanisms and overall health. It acts as a signaling molecule that enhances the production of bioactive compounds without inducing stress . This property is particularly beneficial for agricultural practices aiming to boost the nutritional quality of crops.

Case Study: Enhanced Secondary Metabolite Production
A study on hot pepper plants revealed that this compound treatment resulted in higher levels of ascorbic acid and soluble proteins, which are vital for plant health and consumer nutrition .

Medicinal Applications

While primarily recognized for its agricultural benefits, this compound's potential medicinal applications are also noteworthy:

  • Therapeutic Properties : Some studies have indicated that this compound possesses anti-inflammatory and antioxidant properties, making it a candidate for further research in pharmacology .
  • Ethnopharmacological Use : In traditional medicine, this compound is noted among various medicinal plants for its potential health benefits. Its presence in herbal formulations suggests a role in promoting health and wellness .

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Aldehydes with longer chains (e.g., dothis compound, C32) exhibit higher melting points and lower solubility, favoring crystal formation in plant waxes . This compound (C30) strikes a balance between rigidity and flexibility, enabling stable crystal structures in Nepenthes pitchers .
  • Functional Groups: Aldehydes like this compound polymerize more readily than alcohols or alkanes, enhancing their role in forming hydrophobic barriers . In contrast, octacosanol (alcohol) is more soluble in polar solvents and is efficiently extracted via supercritical CO₂, suggesting applications in nutraceuticals .

Concentration in Natural Sources

This compound’s abundance varies significantly across species:

  • Plant Waxes: In Nepenthes alata, this compound dominates at 43% of wax crystals , whereas in northern berries, concentrations range from 0.358 µg/g (wild) to 5.753 µg/g (cultivated) .
  • Comparative Quantities: Octacosanal: ≤0.235 µg/g in berries , 0.22–0.39 µg/g in Conocarpus . Dothis compound: Up to 3.463 µg/g in berries , 2.819 µg/g in Mora oleifera . This compound’s higher abundance in specialized structures (e.g., insect-trapping pitchers) underscores its ecological adaptability compared to shorter-chain aldehydes .

Physical-Chemical Properties

  • Crystallization : this compound’s aldehyde group enables polymerization, forming mechanically robust crystals in Nepenthes waxes . In contrast, alkanes like hentriacontane (C31H₆₄) lack this capacity, resulting in softer wax layers .
  • Extraction Efficiency: Supercritical CO₂ preferentially extracts this compound over hexacosanol (C26 alcohol) in rice straw, highlighting its nonpolar affinity .

Preparation Methods

Calcification and Saponification

The initial step involves reacting natural waxes with calcium oxide (CaO\text{CaO}) or calcium hydroxide (Ca(OH)2\text{Ca(OH)}_2) at elevated temperatures. For example, rice bran wax is mixed with 15–18% calcium oxide and 25–40% water, then heated to 200–220°C for 8–10 hours. This process hydrolyzes wax esters into fatty acids and alcohols, with calcium salts precipitating as byproducts. Cooling the reaction mixture yields a solid product enriched in long-chain alcohols, including triacontanol.

Ethanol Extraction

The calcified product is crushed into fine particles (50–100 mesh) and subjected to ethanol extraction. A 95% ethanol solution is used at 70–75°C for 1–2 hours to dissolve triacontanol and other alcohols. Filtration removes insoluble calcium salts, and subsequent solvent evaporation concentrates the alcohol mixture. This crude extract typically contains 28–35% triacontanol alongside octacosanol (C28H58O\text{C}_{28}\text{H}_{58}\text{O}) and other homologs.

Advanced Purification Techniques

Molecular Distillation

To achieve high purity, molecular distillation under vacuum is employed. The crude alcohol mixture undergoes prefractionation at 175–270°C under 5–20 Pa vacuum, separating components by boiling points. Triacontanol, with a higher molecular weight, is isolated in the 200–215°C fraction. Subsequent column molecular distillation at 0.5–5 Pa further purifies triacontanol, yielding a final purity exceeding 95%.

Table 1: Distillation Parameters and Outcomes

StepTemperature RangeVacuum (Pa)Purity Achieved
Prefractionation175–270°C5–2028–35%
Column Distillation185–215°C0.5–5>95%

Synthetic and Formulation Methods

Microemulsion Preparation

A patented method combines triacontanol with copper salts to enhance its stability and bioavailability. The process involves:

  • Organic Phase Preparation : Triacontanol is dissolved in a solvent (e.g., ethanol) with a co-solvent at boiling point.

  • Aqueous Phase Preparation : Calcium chloride (CaCl2\text{CaCl}_2) is dissolved in water at 80°C.

  • Chelation : Copper salts (e.g., copper sulfate) are added to a chelating agent (e.g., EDTA) in aqueous solution.

  • Emulsification : The organic and aqueous phases are mixed with an emulsifier (e.g., polysorbate-80) under continuous stirring.

This microemulsion formulation improves triacontanol’s solubility for agricultural applications, ensuring uniform foliar distribution.

Table 2: Microemulsion Components and Ratios

ComponentRoleConcentration Range
TriacontanolActive Ingredient1–5%
EthanolSolvent20–30%
Polysorbate-80Emulsifier10–15%
Copper SulfateChelated Additive0.5–2%

Industrial-Scale Production

Optimization for High Yield

Industrial methods prioritize cost-effectiveness and scalability. For instance, sugarcane wax processing involves:

  • Calcification at 220°C : Enhances hydrolysis efficiency.

  • Ethanol Extraction at 75°C : Maximizes alcohol recovery.

  • Double Molecular Distillation : Reduces homolog contamination, achieving >95% triacontanol purity.

Environmental and Economic Considerations

Traditional methods generate calcium-rich waste, which can be repurposed as soil amendments. Advanced distillation consumes significant energy, but vacuum systems minimize thermal degradation. The microemulsion approach reduces solvent waste, aligning with green chemistry principles.

Challenges and Innovations

Homolog Separation

Triacontanol’s structural similarity to octacosanol complicates isolation. Crystallization-based separation using hexane or acetone has been explored, but distillation remains the industrial standard due to higher throughput.

Stability in Formulations

Triacontanol’s hydrophobicity limits its application in aqueous systems. Microemulsion technology and nanoparticle encapsulation are emerging solutions to enhance stability and uptake efficiency .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying Triacontanal in complex mixtures?

  • Methodology : Use gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) to isolate and quantify this compound. Derivatization with reagents like BSTFA improves volatility for GC analysis .
  • Data validation : Compare retention times and mass spectra with synthetic standards. Replicate analyses under controlled conditions (e.g., 70°C for 30 minutes) to ensure reproducibility .

Q. How can researchers ensure the stability of this compound during experimental protocols?

  • Experimental design : Store samples at 4°C to minimize degradation. Use inert solvents (e.g., chloroform) and avoid prolonged exposure to oxygen or high temperatures. Monitor stability via repeated GC-FID measurements over 10-day intervals .
  • Contradiction management : Address discrepancies in degradation rates by standardizing storage conditions and reporting deviations in metadata .

Q. What are the primary challenges in synthesizing this compound for laboratory use?

  • Synthesis optimization : Employ controlled aldol condensation or oxidation of long-chain alcohols. Use internal standards (e.g., n-Tetracosan) to track yield and purity. Document side reactions (e.g., oxidation byproducts) using GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with primary alcohols?

  • Methodological approach : Conduct comparative studies using standardized substrates (e.g., 1-Eicosanol) under identical conditions (50°C, N₂ environment). Analyze reaction products via GC-MS and cross-reference with theoretical fragmentation patterns .
  • Data triangulation : Integrate findings with prior studies on analogous aldehydes (e.g., n-Docosanal) to identify trends or anomalies .

Q. What experimental frameworks are optimal for studying this compound’s role in plant epicuticular waxes?

  • Multidisciplinary design : Combine SEM for structural analysis, FTIR for functional group identification, and in situ derivatization to preserve wax crystallinity. Validate ecological relevance through field trials under varying humidity and temperature .
  • Replication strategies : Use ≥3 biological replicates per condition and apply ANOVA to assess variance. Disclose limitations in sample size or environmental controls .

Q. How can researchers address gaps in mechanistic studies of this compound’s interactions with derivatization reagents?

  • Hypothesis-driven testing : Systematically vary reagent concentrations (e.g., BSTFA vs. MTBSTFA) and reaction durations. Quantify unreacted this compound via GC-FID and model kinetic parameters .
  • Peer validation : Share raw chromatograms and spectral data in open repositories (e.g., Zenodo) to enable independent verification .

Data Analysis & Interpretation Guidelines

  • Contradiction resolution : Apply thematic analysis to categorize anomalous results (e.g., unexpected byproducts) and correlate with procedural variables (e.g., reagent purity) .
  • Statistical rigor : Report means with standard deviations rounded to instrument precision (e.g., ±0.1 μg for GC-FID). Avoid overinterpreting small sample sizes without power analysis .
  • Ethical transparency : Disclose conflicts of interest (e.g., proprietary synthesis methods) and adhere to FAIR data principles for public datasets .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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